1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid

Organic Synthesis Building Block Cyclopentene Chemistry

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS 1997749-69-5) is a bicyclic organic compound with molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, characterized by a five-membered cyclopentene ring bearing a carboxylic acid group and a methoxymethyl (–CH₂OCH₃) substituent at the 1-position. The compound is commercially available as a research chemical with a typical minimum purity specification of 95% (HPLC) and is supplied by multiple vendors for use as a synthetic building block.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 1997749-69-5
Cat. No. B2360024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid
CAS1997749-69-5
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCOCC1(CC=CC1)C(=O)O
InChIInChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)
InChIKeyORRIVTYAJRAIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS 1997749-69-5): Baseline Identity and Procurement Profile


1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS 1997749-69-5) is a bicyclic organic compound with molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, characterized by a five-membered cyclopentene ring bearing a carboxylic acid group and a methoxymethyl (–CH₂OCH₃) substituent at the 1-position . The compound is commercially available as a research chemical with a typical minimum purity specification of 95% (HPLC) and is supplied by multiple vendors for use as a synthetic building block . Its InChI Key is ORRIVTYAJRAIPE-UHFFFAOYSA-N, and the SMILES notation is COCC1(CC=CC1)C(=O)O .

Why 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid Cannot Be Interchanged with In-Class Cyclopentene Carboxylic Acids


Although several cyclopentene carboxylic acid derivatives share the same core scaffold, their physicochemical properties and synthetic utility diverge markedly due to differences in substituent identity, substitution pattern, and ring saturation. The methoxymethyl group at the 1-position of 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid introduces both steric and electronic perturbations that are absent in the unsubstituted parent compound 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3) . These perturbations affect acid strength (pKa), lipophilicity (logP), boiling point, and reactivity profiles—parameters that directly govern the compound's performance in downstream transformations such as cycloadditions, esterifications, and decarboxylative couplings . Furthermore, the presence of the olefinic bond distinguishes it from its fully saturated analog 1-(methoxymethyl)cyclopentane-1-carboxylic acid (CAS 220876-16-4), which lacks the alkene functionality required for Diels-Alder and other pericyclic reactions [1]. Procurement decisions based solely on scaffold similarity without accounting for these substituent-specific properties risk synthetic failure, reduced yield, or altered diastereoselectivity. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS 1997749-69-5) vs. Closest Analogs


Molecular Architecture: Methoxymethyl Substitution at the Quaternary C-1 Position vs. Unsubstituted Parent 3-Cyclopentene-1-carboxylic acid

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid bears a quaternary carbon at the 1-position substituted with a methoxymethyl (–CH₂OCH₃) group, whereas the most common in-class analog, 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3), carries only a tertiary C–H at the equivalent position. This architectural difference fundamentally alters the steric environment around the carboxylic acid, the number of rotatable bonds (3 vs. 1), and the hydrogen-bond acceptor count (3 vs. 2) [1]. The methoxymethyl group increases molecular weight from 112.13 g/mol (C₆H₈O₂) to 156.18 g/mol (C₈H₁₂O₃) and introduces an ether oxygen capable of participating in chelation or directing-group chemistry that is inaccessible to the parent acid [1].

Organic Synthesis Building Block Cyclopentene Chemistry

Ring Saturation State: Olefinic vs. Fully Saturated Analog Defines Pericyclic Reaction Competence

The target compound contains a non-conjugated endocyclic double bond (cyclopent-3-ene), enabling participation in Diels-Alder cycloadditions, ene reactions, and electrophilic additions. In contrast, the fully saturated analog 1-(methoxymethyl)cyclopentane-1-carboxylic acid (CAS 220876-16-4, C₈H₁₄O₃, MW 158.19 g/mol) lacks this olefin and is incapable of pericyclic reactivity . The degree of unsaturation differs by one double-bond equivalent (DBE): target compound DBE = 2 (one ring + one double bond); saturated analog DBE = 1 (one ring only). The target compound's double bond also enables downstream functionalization via epoxidation, dihydroxylation, or ozonolysis—transformations that are chemically inaccessible to the saturated comparator .

Cycloaddition Diels-Alder Pericyclic Chemistry

Electronic Modulation: Methoxymethyl vs. Trifluoromethyl Substituent Effects on Carboxylic Acid Acidity and Reactivity

The methoxymethyl substituent is electron-donating via inductive (+I) and resonance (+M) effects, which is expected to slightly elevate the pKa of the adjacent carboxylic acid relative to an electron-withdrawing substituent. The closest electronically differentiated analog is 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid (C₇H₇F₃O₂, MW 180.04 g/mol), where the strongly electron-withdrawing –CF₃ group lowers the predicted pKa to 1.93 ± 0.20 (calculated) . In contrast, the –CH₂OCH₃ group of the target compound is expected to yield a higher pKa (predicted ~4.0–4.5 range based on class-level inference from 3-cyclopentene-1-carboxylic acid, pKa 4.62 ± 0.20) [1]. This pKa differential (~2–2.5 log units) corresponds to roughly a 100- to 300-fold difference in acid dissociation constant (Ka), directly impacting the compound's ionization state at physiological pH and its reactivity in acid-catalyzed or base-mediated transformations.

Physical Organic Chemistry Substituent Effects pKa Prediction

Synthetic Provenance: Documented Utility in Triethylamine-Promoted Cycloadditions for Multifunctionalized Carboxamides

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid has been specifically identified as a precursor for the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides via triethylamine-promoted cycloaddition reactions of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, as described in New J. Chem., 2022, 46, 17161–17166 [1]. This established synthetic protocol yields cyclopent-3-ene-1-carboxamide products with high diastereoselectivity, a feature attributable to the steric and electronic influence of the quaternary methoxymethyl-bearing center [1]. In contrast, the simpler parent acid 3-cyclopentene-1-carboxylic acid lacks the quaternary C-1 substituent necessary to exert comparable stereochemical control, and no analogous published protocol exists for the saturated analog . The validated synthetic utility of this compound in a peer-reviewed methodology provides procurement justification that is absent for the unsubstituted or saturated comparators.

Cycloaddition Carboxamide Synthesis Medicinal Chemistry

Commercial Availability and Purity Benchmarking: Supply-Chain Viability for Research Procurement

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid is stocked by multiple independent vendors (Smolecule, AKSci, CymitQuimica, A2B Chem, Labgle) with a consistent minimum purity specification of 95% (HPLC), ensuring supply-chain redundancy . This level of multi-vendor availability is comparable to that of the widely used 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3, available from Thermo Fisher, Aladdin, and others at 95–97% purity) . In contrast, the structurally related 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and 1-(methoxymethyl)cyclopentane-1-carboxylic acid are each listed by fewer vendors, with more limited stock availability . Multi-vendor sourcing reduces supply risk and price volatility—a procurement-relevant consideration for laboratories planning multi-step synthetic campaigns.

Chemical Procurement Building Block Supply Chain

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS 1997749-69-5): Evidence-Supported Application Scenarios


Diastereoselective Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamide Libraries for Medicinal Chemistry

The compound serves as a key building block in the triethylamine-promoted cycloaddition reaction with phenacylmalononitriles and o-hydroxychalcones, yielding multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity [1]. This validated protocol (New J. Chem., 2022) enables the construction of compound libraries for drug discovery programs, particularly those targeting biological pathways responsive to cyclopentene-based scaffolds. The quaternary methoxymethyl-bearing C-1 center locks the stereochemistry, a feature not replicable with the unsubstituted parent acid 3-cyclopentene-1-carboxylic acid [1].

Preparation of gem-Cyclopentenedicarboxylic Acid Derivatives for Polymer and Material Science

The compound has documented utility in the preparation of gem-cyclopentenedicarboxylic acid derivatives via CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by further functionalization [1]. These gem-dicarboxylic acid derivatives are important intermediates in polymer chemistry and materials science. The methoxymethyl substituent provides a latent functional handle for post-polymerization modification that the simpler parent acid cannot offer [1].

Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives as Conformationally Constrained Scaffolds

Under modified reaction conditions (phenacylmalononitriles with chalcone o-enolates in ethanol at room temperature), the compound participates in the formation of functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity [1]. These bridged bicyclic systems are valuable as conformationally constrained scaffolds in structure-based drug design. The olefinic bond in the cyclopent-3-ene ring is essential for this transformation; the saturated analog 1-(methoxymethyl)cyclopentane-1-carboxylic acid cannot participate in this chemistry [1].

Research Procurement of a Quaternary Cyclopentene Building Block with Multi-Vendor Supply Assurance

For research groups requiring a reliable supply of a quaternary-substituted cyclopentene carboxylic acid building block, this compound offers multi-vendor availability (≥5 suppliers) with consistent 95% minimum purity . This supply-chain redundancy, combined with its documented synthetic utility in peer-reviewed methodology, supports its selection for multi-step synthetic campaigns where uninterrupted material supply is critical [1].

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